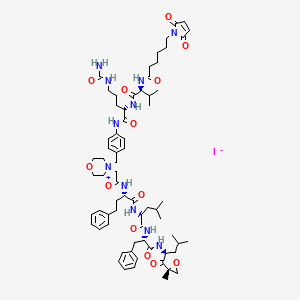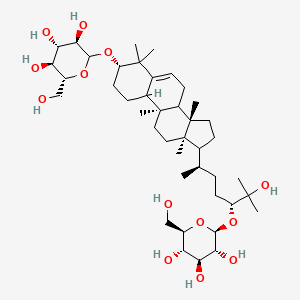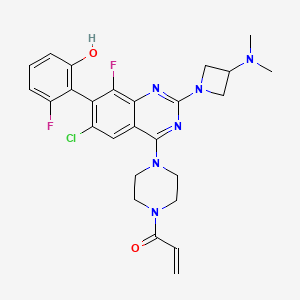
AzKTB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AzKTB is a capture reagent that contains an azide group and is used in click chemistry. It features a short trypsin-cleavable peptide sequence between the azide module and the TAMRA/PEG-biotin labels. This compound is particularly useful in biochemical assays and research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AzKTB is synthesized through a series of chemical reactions that involve the incorporation of an azide group and the attachment of TAMRA/PEG-biotin labels. The synthetic route typically involves the following steps:
Formation of the Azide Module: The azide group is introduced into the molecule through a reaction with sodium azide.
Peptide Sequence Incorporation: A short trypsin-cleavable peptide sequence is added to the azide module.
Label Attachment: The TAMRA/PEG-biotin labels are attached to the peptide sequence.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities of the compound. This process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
AzKTB undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .
Applications De Recherche Scientifique
AzKTB has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug discovery and development, particularly in the identification and validation of drug targets.
Industry: Applied in the development of diagnostic assays and biosensors .
Mécanisme D'action
AzKTB exerts its effects through the formation of stable triazole linkages via CuAAc and SPAAC reactions. The azide group of this compound reacts with alkyne groups on target molecules, forming a covalent bond. This mechanism allows for the precise and efficient labeling of biomolecules, facilitating their detection and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG-Biotin: Similar to AzKTB but lacks the TAMRA label.
DBCO-PEG-Biotin: Contains a DBCO group instead of an azide group, used for SPAAC reactions.
BCN-PEG-Biotin: Contains a BCN group, also used for SPAAC reactions.
Uniqueness
This compound is unique due to its combination of an azide group, a trypsin-cleavable peptide sequence, and TAMRA/PEG-biotin labels. This combination allows for versatile applications in click chemistry and biochemical assays, providing a robust tool for researchers .
Propriétés
Formule moléculaire |
C71H106N16O15S |
|---|---|
Poids moléculaire |
1455.8 g/mol |
Nom IUPAC |
5-[[(5S)-6-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-[6-[[2-[[(2S)-6-amino-2-[[(2S)-2-(3-azidopropanoylamino)propanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoylamino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C71H106N16O15S/c1-46(80-62(90)28-34-79-85-73)66(92)82-55(17-10-12-29-72)69(95)78-44-63(91)75-30-13-6-7-21-61(89)81-54(68(94)77-33-16-36-100-38-40-101-39-37-99-35-15-32-74-60(88)20-9-8-19-59-65-56(45-103-59)83-71(98)84-65)18-11-14-31-76-67(93)47-22-25-50(53(41-47)70(96)97)64-51-26-23-48(86(2)3)42-57(51)102-58-43-49(87(4)5)24-27-52(58)64/h22-27,41-43,46,54-56,59,64-65H,6-21,28-40,44-45,72H2,1-5H3,(H,74,88)(H,75,91)(H,76,93)(H,77,94)(H,78,95)(H,80,90)(H,81,89)(H,82,92)(H,96,97)(H2,83,84,98)/t46-,54-,55-,56-,59-,65-/m0/s1 |
Clé InChI |
OWIIIZYGJOSYLM-BFVDKIKHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCCCCCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


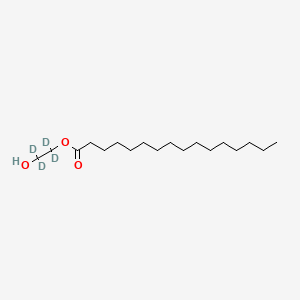
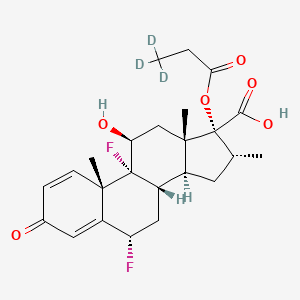
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
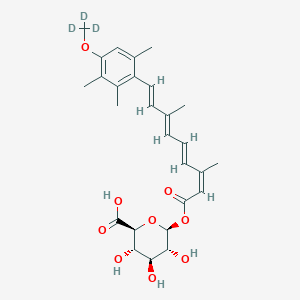

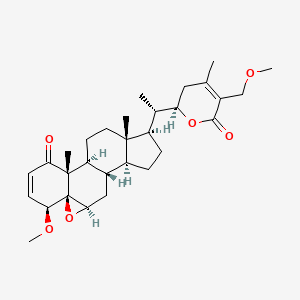
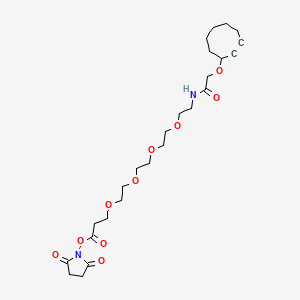
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)


